2H-1,2,4-Benzothiadiazine-3(4H)-thione, 6-chloro-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. It is characterized by a sulfur and nitrogen-containing bicyclic structure that exhibits diverse biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral agent.
This compound can be classified under the following categories:
The synthesis of 2H-1,2,4-benzothiadiazine-3(4H)-thione, 6-chloro-, 1,1-dioxide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Characterization of the final product is typically conducted using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular formula for 2H-1,2,4-benzothiadiazine-3(4H)-thione, 6-chloro-, 1,1-dioxide is . The structure consists of a benzene ring fused to a thiazine ring containing both sulfur and nitrogen atoms.
The compound participates in various chemical reactions typical for benzothiadiazines:
Reactions are often monitored using chromatographic techniques to ensure complete conversion and identify by-products.
The mechanism of action for 2H-1,2,4-benzothiadiazine-3(4H)-thione, 6-chloro-, 1,1-dioxide as an antiviral agent involves:
Studies have shown that derivatives of this compound exhibit significant antiviral activity without cytotoxic effects at pharmacologically relevant doses .
2H-1,2,4-benzothiadiazine-3(4H)-thione, 6-chloro-, 1,1-dioxide has several applications:
Benzothiadiazine derivatives have established a significant legacy in medicinal chemistry, evolving from early diuretic applications to diverse therapeutic domains. The foundational 1,2,4-benzothiadiazine 1,1-dioxide scaffold gained prominence through antihypertensive agents like hydrochlorothiazide, but its structural versatility soon enabled expansion into other pharmacological areas. The 1992 patent (WO1992008462A1) marked a pivotal advancement, disclosing 2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxides as novel antiviral agents targeting retroviral infections, including HIV. This demonstrated the scaffold's capacity for target diversification beyond cardiovascular applications [1]. Concurrently, research into 1,2,3-benzothiadiazine 1,1-dioxides revealed structural parallels with phthalazinone-based drugs (e.g., olaparib for cancer and azelastine for allergy), suggesting broader therapeutic potential [6]. The scaffold's modularity facilitated extensive structure-activity relationship (SAR) explorations, leading to derivatives acting as angiotensin II antagonists with nitric oxide-enhancing properties for cardiovascular diseases, illustrating its adaptability in drug design [9]. These collective developments underscore the benzothiadiazine core as a privileged structure in medicinal chemistry, capable of yielding pharmacologically distinct entities through strategic substituent modifications.
Table 1: Evolution of Benzothiadiazine Derivatives in Therapeutics
| Derivative Class | Key Therapeutic Target | Representative Applications | Structural Innovations |
|---|---|---|---|
| Classical 1,2,4-Benzothiadiazine 1,1-dioxides | Ion channels / Carbonic anhydrase | Hypertension, Diuretics | Chlorothiazide, Hydrochlorothiazide |
| 3-Thione derivatives (WO1992008462A1) | Viral enzymes | Retroviral infections (e.g., HIV) | 6-Chloro-3-thione-1,1-dioxide core |
| Halogenated 1,2,4-Benzothiadiazines | Mitochondrial Complex II | Antineoplastic agents (TNBC) | 7-Bromo with benzylamine side chains |
| 1,2,3-Benzothiadiazine 1,1-dioxides | Multiple targets | Cardiovascular, Anticancer analogs | Structural hybridization with phthalazinones |
| Nitric oxide-enhancing derivatives | Angiotensin II receptors | Endothelial dysfunction | Hybrid salts with NO donor functionalities |
The 6-chloro-1,1-dioxide configuration constitutes a pharmacophoric cornerstone within benzothiadiazine derivatives, conferring distinct electronic and steric properties essential for bioactivity. The sulfone group (1,1-dioxide) imposes planarity on the heterocyclic ring while introducing strong electron-withdrawing character, enhancing hydrogen-bond acceptor capacity at adjacent nitrogen atoms. This feature is critical for target binding, as evidenced in mitochondrial complex II inhibitors where the sulfone moiety facilitates interactions with ubiquinone binding sites [4]. Concurrently, the 6-chloro substituent strategically positioned ortho to the sulfone group induces a pronounced electronic effect, lowering the pKa of the N-H group and optimizing membrane permeability. SAR studies demonstrate that halogenation at position 6 (chloro or bromo) amplifies antineoplastic potency; 7-bromo derivatives exhibit IC₅₀ values of 2.93 μM in triple-negative breast cancer (MDA-MB-468) models – a 10-fold enhancement over non-halogenated analogs [4].
Synthetic accessibility further underscores this motif's importance: 6-chloro derivatives are efficiently synthesized via electrophilic substitution of anilines with chlorosulfonyl isocyanate, followed by sequential transformations with phosphorus pentasulfide and methyl iodide. This route enables modular side-chain incorporation at position 3, exemplified by antiviral derivatives bearing alkylthio or aminoalkyl groups [1] [6]. The crystal structure of 6-chloro-3-ethyl-2H-1,2,4-benzothiadiazine-1,1-dioxide (CAS 14559-55-8) confirms the sulfone's tetrahedral geometry and chloro-induced ring polarization, facilitating π-stacking interactions with biological targets [3]. These collective attributes render the 6-chloro-1,1-dioxide pattern a versatile template for rational drug design across therapeutic areas.
Table 2: Impact of Substituents on Benzothiadiazine Bioactivity
| Position | Substituent | Electronic Effect | Biological Consequence | Therapeutic Application |
|---|---|---|---|---|
| 1,1-Dioxide | Sulfone group | Strong electron-withdrawing | Enhanced H-bond acceptance; Ring planarity | Complex II inhibition (IC₅₀: 11.88–89 μM) |
| Position 6 | Chlorine | Inductive (-I) effect | Optimized log P; Target binding affinity | Antiviral activity (Patent WO1992008462A1) |
| Position 6 | Bromine | Increased lipophilicity | Enhanced cellular uptake | Antineoplastic (TNBC IC₅₀: 2.93 μM) |
| Position 7 | Sulfonamide | H-bond donation/acceptance | Dimeric analog formation (e.g., Hydrochlorothiazide Impurity C) | Diuretic activity extension |
| Position 3 | Ethyl vs Methyl | Steric modulation | Altered target specificity | Antiviral vs Antineoplastic selectivity |
The thione group (C=S) at position 3 serves as a versatile bioisostere that profoundly influences the pharmacological profile of benzothiadiazine derivatives. Replacing the carbonyl (C=O) with thione increases polarizability and introduces a "softer" nucleophilic character, enhancing interactions with metal ions and cysteine residues in biological targets. In antiviral derivatives, the thione functionality demonstrates superior efficacy against retroviral enzymes compared to oxo analogs, attributed to its ability to coordinate with catalytic zinc ions in HIV reverse transcriptase [1]. This metal-chelating capacity is further exploited in antineoplastic contexts, where thione-containing derivatives disrupt mitochondrial complex II (succinate dehydrogenase) by interacting with iron-sulfur clusters, inducing ROS-mediated apoptosis in cancer cells [4].
The thione group also enables structural diversification through alkylation, acylation, or conversion to hydrazine derivatives. For example, alkylation at the sulfur atom generates thioether prodrugs with enhanced bioavailability, while reaction with hydrazine yields 3-hydrazino intermediates for synthesizing fused heterocycles like pyrazolo[5,1-c][1,2,4]benzothiadiazines – scaffolds with documented anti-inflammatory activity [6]. Notably, the thione-thiol tautomerism (Figure 1) influences redox modulation; 3-thione derivatives act as radical scavengers in plant defense elicitors like acibenzolar-S-methyl, protecting against oxidative stress [8]. This tautomeric equilibrium is spectroscopically validated by the absence of S-H stretching in IR spectra and characteristic ¹³C-NMR shifts at δ 170-180 ppm, confirming predominant thione form stabilization in solution [6]. The multifaceted reactivity and electronic adaptability of the thione group thus position it as a critical determinant in tuning benzothiadiazine bioactivity across therapeutic contexts.
Table 3: Bioactivity Modulation via Thione Functionality
| Chemical Property | Biological Mechanism | Therapeutic Outcome | Evidence |
|---|---|---|---|
| Metal coordination | Zinc binding in viral enzymes | Retroviral inhibition | Reduced HIV-1 replication (WO1992008462A1) |
| Redox modulation | Interaction with Fe-S clusters | Mitochondrial complex II inhibition | ROS-mediated apoptosis in cancer cells |
| Tautomerism (thione-thiol) | Nucleophile susceptibility | Plant defense elicitation | SAR induction in agricultural models |
| H-bond donation | Enhanced target binding | Antihypertensive activity | Improved IC₅₀ vs carbonyl analogs |
| Alkylation susceptibility | Prodrug formation | Bioavailability optimization | Enhanced cellular uptake in TNBC models |
Figure 1: Thione-Thiol Tautomerism and Biological Interactions
S SH║ ║-C-NH- ↔ -C=N-| |* *Tautomer 1 Tautomer 2(Thione) (Thiol)
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1